1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16FNO4S and a molecular weight of 301.34 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Scientific Research Applications
1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of various chemical products and intermediates.
Safety and Hazards
Preparation Methods
The synthesis of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, 2-fluoro-4-(methylsulfonyl)benzene.
Formation of Piperidine Ring: The next step involves the formation of the piperidine ring through a cyclization reaction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKZCURYDEFJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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